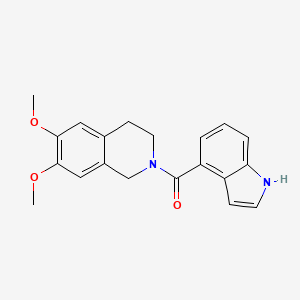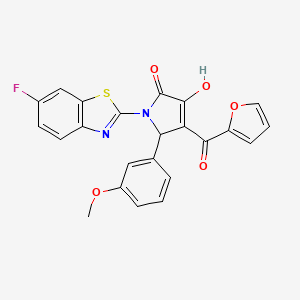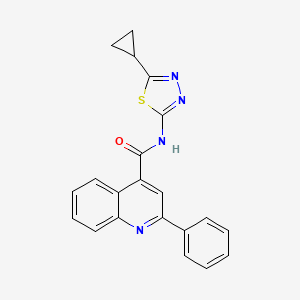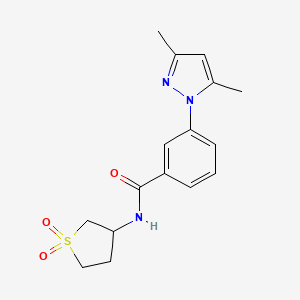![molecular formula C19H21N5O4S B12159716 methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12159716.png)
methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Diese Verbindung ist ein komplexes Molekül mit einem langen Namen, daher wollen wir es aufschlüsseln. Es gehört zur Klasse der Thiazol-Derivate.
- Der systematische IUPAC-Name lautet: Methyl (2Z)-5-(2-Methylpropyl)-2-({[2-(4H-1,2,4-Triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate .
- Es enthält einen Thiazolring, einen Triazolring und eine Estergruppe.
- Thiazole sind heterocyclische Verbindungen, die ein Schwefel- und ein Stickstoffatom im fünfgliedrigen Ring enthalten.
- Die Verbindung hat aufgrund ihrer strukturellen Merkmale wahrscheinlich interessante biologische Eigenschaften.
Herstellungsmethoden
- Leider sind spezifische Syntheserouten für diese Verbindung in der Literatur nicht readily available.
- Ähnliche Thiazol-Derivate werden oft durch Kondensationsreaktionen, Cyclisierungen und Veresterungen synthetisiert.
- Industrielle Produktionsmethoden würden wahrscheinlich skalierbare Verfahren mit optimierten Ausbeuten umfassen.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- similar thiazole derivatives are often synthesized through condensation reactions, cyclizations, and esterifications.
- Industrial production methods would likely involve scalable processes with optimized yields.
Analyse Chemischer Reaktionen
- Die Verbindung kann verschiedene Reaktionen durchlaufen:
Oxidation: Die Oxidation des Thiazolschwefels könnte zu Sulfoxiden oder Sulfonen führen.
Reduktion: Die Reduktion der Estergruppe könnte den entsprechenden Alkohol ergeben.
Substitution: Substitutionsreaktionen am Triazolring oder an der Phenoxygruppe.
- Häufige Reagenzien sind Oxidationsmittel (z. B. KMnO₄), Reduktionsmittel (z. B. LiAlH₄) und Nucleophile (z. B. Amine).
- Hauptprodukte hängen von den Reaktionsbedingungen und Substituenten ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Die einzigartige Struktur der Verbindung könnte neue Synthesemethoden inspirieren.
Biologie: Es könnte eine biologische Aktivität aufweisen, was es für die Wirkstoffforschung interessant macht.
Medizin: Untersuchen Sie sein Potenzial als antimikrobielles, antivirales oder Antikrebsmittel.
Industrie: Erforschen Sie Anwendungen in der Materialwissenschaft oder in Agrochemikalien.
Wirkmechanismus
- Ohne spezifische Daten können wir nur spekulieren. Die Phenoxygruppe und der Thiazolring der Verbindung deuten auf mögliche Wechselwirkungen mit Enzymen oder Rezeptoren hin.
- Molekulare Ziele könnten Kinasen, GPCRs oder Ionenkanäle sein.
- Die beteiligten Pfade könnten mit Zellsignalisierung, Stoffwechsel oder Entzündungen zusammenhängen.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure could inspire new synthetic methodologies.
Biology: It might exhibit bioactivity, making it interesting for drug discovery.
Medicine: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Industry: Explore applications in materials science or agrochemicals.
Wirkmechanismus
- Without specific data, we can only speculate. the compound’s phenoxy group and thiazole ring suggest potential interactions with enzymes or receptors.
- Molecular targets could include kinases, GPCRs, or ion channels.
- Pathways involved might relate to cell signaling, metabolism, or inflammation.
Vergleich Mit ähnlichen Verbindungen
- Leider konnte ich keine direkten Analoga finden, aber wir können es mit verwandten Thiazol-Derivaten vergleichen.
- Ähnliche Verbindungen könnten andere Thiazol-basierte Medikamente oder Agrochemikalien umfassen.
Denken Sie daran, dass diese Informationen auf allgemeinem Wissen basieren, und spezifische Studien zu dieser genauen Verbindung würden genauere Einblicke liefern.
Eigenschaften
Molekularformel |
C19H21N5O4S |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
methyl 5-(2-methylpropyl)-2-[[2-[2-(1,2,4-triazol-4-yl)phenoxy]acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N5O4S/c1-12(2)8-15-17(18(26)27-3)23-19(29-15)22-16(25)9-28-14-7-5-4-6-13(14)24-10-20-21-11-24/h4-7,10-12H,8-9H2,1-3H3,(H,22,23,25) |
InChI-Schlüssel |
DUAJBHOFBGSEJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2N3C=NN=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B12159633.png)
![2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12159637.png)
![ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12159638.png)
![1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one](/img/structure/B12159640.png)
![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide](/img/structure/B12159643.png)

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B12159665.png)


![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159684.png)
![2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12159695.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12159706.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159707.png)

